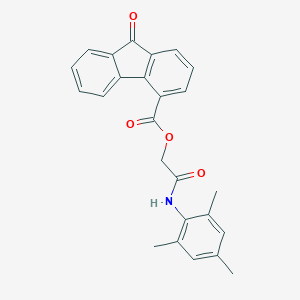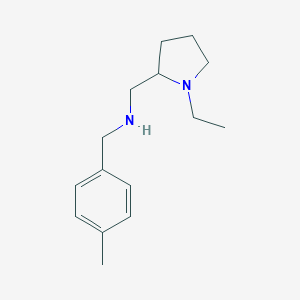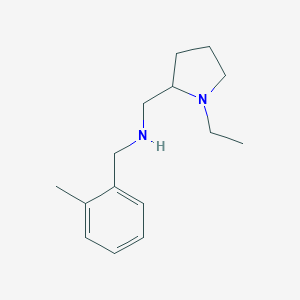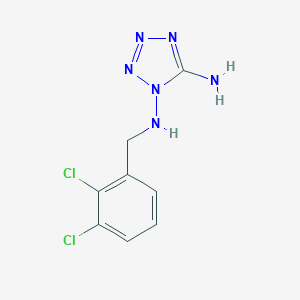
2-(mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-4-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-4-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells or bacteria.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not have any significant effects on normal cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-4-carboxylate in lab experiments is its low toxicity profile, making it a safer alternative to other compounds. However, its low solubility in water can make it challenging to work with in some experiments.
Orientations Futures
There are several potential future directions for research on 2-(mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-4-carboxylate. One area of interest is its potential use in the development of new antibacterial and antifungal agents. Another area of research is its potential use in the development of new OLEDs and organic solar cells. Further studies are also needed to fully understand the mechanism of action of this compound and its potential use in cancer treatment.
In conclusion, this compound is a promising chemical compound with potential applications in various scientific research fields. Its low toxicity profile and potential for use in antibacterial, antifungal, and cancer treatment make it an area of interest for future research. Further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 2-(mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-4-carboxylate involves the reaction of 9-oxo-9H-fluorene-4-carboxylic acid with mesitylamine and ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The yield of the product is typically around 60%.
Applications De Recherche Scientifique
2-(mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-4-carboxylate has shown potential applications in various scientific research fields. It has been studied for its antibacterial, anticancer, and antifungal properties. It has also been investigated for its potential use in organic light-emitting diodes (OLEDs) and organic solar cells.
Propriétés
Formule moléculaire |
C25H21NO4 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 9-oxofluorene-4-carboxylate |
InChI |
InChI=1S/C25H21NO4/c1-14-11-15(2)23(16(3)12-14)26-21(27)13-30-25(29)20-10-6-9-19-22(20)17-7-4-5-8-18(17)24(19)28/h4-12H,13H2,1-3H3,(H,26,27) |
Clé InChI |
UKZJESRHNZKVFF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B262718.png)


![N-{3-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B262722.png)

![2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-butanol](/img/structure/B262737.png)
![1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B262739.png)
![N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262742.png)
![4-[(3-Bromobenzyl)amino]-1-butanol](/img/structure/B262743.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol](/img/structure/B262745.png)
![N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide](/img/structure/B262748.png)
